molecular formula C19H19N5O7 B11156908 dimethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzene-1,4-dicarboxylate

dimethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11156908
M. Wt: 429.4 g/mol
InChI Key: MNNXEXPHMCGRSC-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that combines aromatic and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of benzene derivatives with purine derivatives under specific conditions. For example, the reaction of 1,4-dimethylbenzene with 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-7-yl acetamide in the presence of a suitable catalyst and solvent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1,4-DIMETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: A simpler aromatic compound with similar structural features.

    1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine: A purine derivative with similar functional groups.

Uniqueness

1,4-DIMETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to its combination of aromatic and purine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

dimethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H19N5O7/c1-22-15-14(16(26)23(2)19(22)29)24(9-20-15)8-13(25)21-12-7-10(17(27)30-3)5-6-11(12)18(28)31-4/h5-7,9H,8H2,1-4H3,(H,21,25)

InChI Key

MNNXEXPHMCGRSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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